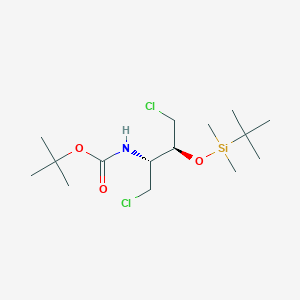

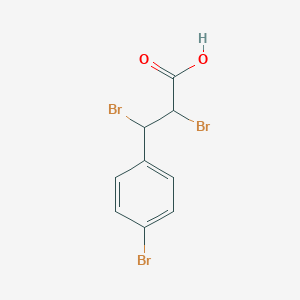

2,3-Dibromo-2-(4-bromophenyl)propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dibromo-2-(4-bromophenyl)propionic acid, also known as DBPP, is an organic compound that has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of other compounds and as an inhibitor of enzymes, as well as for its potential effects on biochemical and physiological processes.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of bromophenols, including structures similar to 2,3-Dibromo-2-(4-bromophenyl)propionic acid, have potent antioxidant properties. Studies on marine red algae Rhodomela confervoides have isolated numerous bromophenols with significant free radical scavenging activity, suggesting their potential application as natural antioxidants in food and pharmaceutical fields (Li et al., 2011). Similarly, cellular antioxidant effects of bromophenols from the red algae Vertebrata lanosa have been documented, with some compounds showing potent activity in various biochemical and cellular assays (Olsen et al., 2013).

Cytotoxicity and Anticancer Properties

Bromophenol derivatives have been studied for their selective cytotoxicity against human cancer cell lines. Notably, compounds from the brown alga Leathesia nana, including structures similar to this compound, have shown in vitro selective cytotoxicity, highlighting the potential of bromophenols in cancer treatment (Xu et al., 2004). Novel bromophenol derivatives have also been synthesized and tested for their inhibitory effect on human cytosolic carbonic anhydrase II, which is relevant in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Environmental Applications

Research has also explored the environmental implications of bromophenols like this compound. The oxidation of bromophenols during water treatment with potassium permanganate and the subsequent formation of brominated polymeric products of concern have been examined, shedding light on the environmental impact and reactivity of these compounds in water treatment processes (Jiang et al., 2014).

Mechanism of Action

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that the compound can undergo reduction reactions , which may influence its interaction with its targets.

Pharmacokinetics

The compound is soluble in DMSO , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dibromo-2-(4-bromophenyl)propionic acid. For instance, the compound is stable at -20°C and has a melting point of 193-195°C . These factors could potentially affect how the compound interacts with its targets and its overall effectiveness.

properties

IUPAC Name |

2,3-dibromo-3-(4-bromophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br3O2/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCBYPXRLBSCLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454848 |

Source

|

| Record name | 2,3-DIBROMO-2-(4-BROMOPHENYL)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112595-55-8 |

Source

|

| Record name | 2,3-DIBROMO-2-(4-BROMOPHENYL)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)

![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)